molecular formula C17H28NO3+ B14739745 2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium CAS No. 5679-90-3

2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium

Cat. No.: B14739745
CAS No.: 5679-90-3
M. Wt: 294.4 g/mol
InChI Key: APXAEPWNJJITRB-UHFFFAOYSA-O
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Description

2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium is a complex organic compound with a unique structure that includes an oxane ring, a hydroxy-methoxyphenyl group, and an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium typically involves multiple steps. One common method includes the alkylation of 4-hydroxy-3-methoxybenzylamine with 2-(2,2-dimethyloxan-4-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the oxane ring or to convert the azanium ion back to its amine form using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the azanium ion can interact with negatively charged sites. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxyphenyl)methyl]azanium
  • 2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-methoxyphenyl)methyl]azanium
  • 2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)ethyl]azanium

Uniqueness

2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual functionality allows for a wider range of interactions and applications compared to similar compounds that lack one of these groups.

Properties

CAS No.

5679-90-3

Molecular Formula

C17H28NO3+

Molecular Weight

294.4 g/mol

IUPAC Name

2-(2,2-dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium

InChI

InChI=1S/C17H27NO3/c1-17(2)11-13(7-9-21-17)6-8-18-12-14-4-5-15(19)16(10-14)20-3/h4-5,10,13,18-19H,6-9,11-12H2,1-3H3/p+1

InChI Key

APXAEPWNJJITRB-UHFFFAOYSA-O

Canonical SMILES

CC1(CC(CCO1)CC[NH2+]CC2=CC(=C(C=C2)O)OC)C

Origin of Product

United States

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